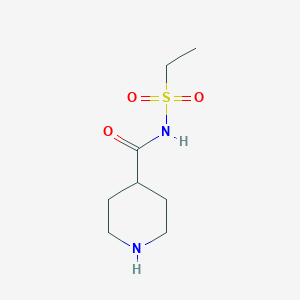

Ethanesulfonic acid (piperidine-4-carbonyl)-amide

CAS No.: 1699605-60-1

Cat. No.: VC2752608

Molecular Formula: C8H16N2O3S

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1699605-60-1 |

|---|---|

| Molecular Formula | C8H16N2O3S |

| Molecular Weight | 220.29 g/mol |

| IUPAC Name | N-ethylsulfonylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11) |

| Standard InChI Key | BTIPIUMQWKLRJL-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)NC(=O)C1CCNCC1 |

| Canonical SMILES | CCS(=O)(=O)NC(=O)C1CCNCC1 |

Introduction

Chemical Properties and Structure

Molecular Properties

Ethanesulfonic acid (piperidine-4-carbonyl)-amide possesses distinct molecular characteristics that define its chemical behavior and potential interactions. Table 1 summarizes the key molecular properties of this compound.

Table 1: Molecular Properties of Ethanesulfonic acid (piperidine-4-carbonyl)-amide

| Property | Value |

|---|---|

| Molecular Formula | C8H16N2O3S |

| Molecular Weight | 220.29 g/mol |

| Number of Nitrogen Atoms | 2 |

| Number of Oxygen Atoms | 3 |

| Number of Sulfur Atoms | 1 |

| Number of Hydrogen Atoms | 16 |

| Number of Carbon Atoms | 8 |

These fundamental properties contribute to the compound's chemical behavior and potential interactions with biological systems .

Structural Characteristics

The structure of Ethanesulfonic acid (piperidine-4-carbonyl)-amide features several distinctive components, as detailed in Table 2.

Table 2: Key Structural Components of Ethanesulfonic acid (piperidine-4-carbonyl)-amide

| Structural Component | Description |

|---|---|

| Core Structure | Piperidine ring |

| Position-4 Substituent | Carboxamide group |

| Amide N-Substituent | Ethylsulfonyl group |

| Key Functional Groups | Sulfonamide, amide, tertiary amine (piperidine) |

| Ring System | Six-membered saturated heterocycle |

| Potential H-Bond Donors | N-H of sulfonamide |

| Potential H-Bond Acceptors | S=O (2), C=O, piperidine N |

The piperidine ring provides a saturated heterocyclic foundation, while the carboxamide and sulfonamide groups offer potential hydrogen bonding sites that could be significant for molecular recognition and biological activity .

Chemical Identifiers

For computational chemistry, database searches, and unambiguous identification, several standardized identifiers exist for this compound, as shown in Table 3.

Table 3: Chemical Identifiers for Ethanesulfonic acid (piperidine-4-carbonyl)-amide

| Identifier Type | Value |

|---|---|

| IUPAC Name | N-ethylsulfonylpiperidine-4-carboxamide |

| CAS Registry Number | 1699605-60-1 |

| PubChem CID | 103306883 |

| InChI | InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11) |

| InChIKey | BTIPIUMQWKLRJL-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)NC(=O)C1CCNCC1 |

These identifiers facilitate precise communication about the compound in scientific literature and databases .

Nomenclature and Alternative Names

The compound is known by several names and designations, reflecting different naming conventions and catalog systems.

Table 4: Nomenclature and Synonyms

| Name Type | Name |

|---|---|

| Primary Name | Ethanesulfonic acid (piperidine-4-carbonyl)-amide |

| IUPAC Name | N-ethylsulfonylpiperidine-4-carboxamide |

| Alternative Name | N-ethylsulfonylpiperidine-4-carboxamide |

| Catalog Designation | A1-12521 |

This variety of names reflects the compound's recognition across different chemical databases and reference systems .

| Approach | Starting Materials | Key Reagents | Potential Challenges |

|---|---|---|---|

| Amide Formation followed by Sulfonylation | Piperidine-4-carboxylic acid, Ammonia | Coupling agents (e.g., HATU, EDCI), Ethanesulfonyl chloride | Selectivity in sulfonylation |

| Direct Coupling | Piperidine-4-carboxylic acid, Ethanesulfonamide | Coupling agents (HATU, EDCI with DMAP) | Reactivity of sulfonamide |

| Via Acid Chloride | Piperidine-4-carbonyl chloride, Ethanesulfonamide | Base (e.g., triethylamine) | Handling of acid chloride |

| Solid-Phase Synthesis | Resin-bound piperidine-4-carboxylic acid | Similar to approaches used for related compounds | Cleavage conditions |

These proposed routes draw upon general principles of synthetic organic chemistry and approaches mentioned for related compounds in the literature. The condensation reactions utilizing coupling agents like EDCI with DMAP at room temperature may be applicable, similar to synthetic protocols described for other amide-containing compounds .

This comparison highlights the potential relevance of the compound's structural features in various therapeutic contexts. The piperidine-4-carbonyl moiety could play a role in molecular recognition, similar to how acyl piperidine groups enhance binding affinity through interactions with specific amino acid residues like Leu317, Arg325, and Asn324 in other biological systems .

Pharmaceutical Considerations

If Ethanesulfonic acid (piperidine-4-carbonyl)-amide were to be developed for pharmaceutical applications, several considerations would be relevant based on its structural properties and the characteristics of similar compounds.

Table 7: Pharmaceutical Considerations for Ethanesulfonic acid (piperidine-4-carbonyl)-amide

| Aspect | Considerations | Relevance to the Compound |

|---|---|---|

| Salt Formation | Potential to form salts with bases | Contains acidic sulfonamide group |

| Solubility | Likely moderate solubility in polar solvents | Presence of polar functional groups |

| Metabolic Stability | Potential metabolic sites | Ethyl group, piperidine ring |

| Drug-Likeness | Compliance with Lipinski's Rule of Five | Molecular weight < 500, moderate polarity |

| Formulation | Potential dosage forms | Solid oral formulations likely |

| Bioavailability | Factors affecting absorption | Balanced polarity may favor absorption |

Ethanesulfonic acid is mentioned in pharmaceutical research as one of the organic acids that can form pharmaceutically acceptable salts with active compounds . This suggests that derivatives of our target compound might have applications in pharmaceutical formulations, potentially enhancing properties like solubility, stability, or bioavailability.

Analytical Characterization

Standard analytical methods would likely be applicable for the characterization of Ethanesulfonic acid (piperidine-4-carbonyl)-amide.

Table 8: Analytical Methods for Characterization

| Analytical Technique | Expected Information | Predicted Key Features |

|---|---|---|

| 1H NMR Spectroscopy | Proton environments | Signals for ethyl group, piperidine ring protons, NH proton |

| 13C NMR Spectroscopy | Carbon environments | Signals for carbonyl carbon, sulfonyl-adjacent carbons |

| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | M+ peak at m/z 220, characteristic fragmentations |

| IR Spectroscopy | Functional group identification | Strong S=O stretching bands, C=O stretching, N-H stretching |

| HPLC | Purity determination | Retention time dependent on column and conditions |

| X-ray Crystallography | Solid-state structure | Bond angles, crystal packing, absolute configuration |

These analytical approaches would provide comprehensive structural confirmation and purity assessment of the compound, similar to characterization methods used for structurally related compounds in pharmaceutical research .

Future Research Directions

Based on the structural features and the general interest in sulfonamide and piperidine-containing compounds, several research directions could be pursued.

Table 9: Potential Research Directions

| Research Area | Specific Investigations | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Screening for biological activities against various targets | Identification of new lead compounds |

| Structure-Activity Relationships | Synthesis of derivatives with modified substituents | Optimization of activity and properties |

| Synthetic Methodology | Development of efficient synthetic routes | Access to larger quantities and analogs |

| Pharmaceutical Development | Formulation studies, stability assessments | Translation toward potential applications |

| Chemical Biology | Probe development, target identification | Mechanistic understanding of biological effects |

| Computational Studies | Docking against potential targets, QSAR models | Prediction of activities and optimization directions |

Pharmaceutical research involving structurally similar compounds has demonstrated the importance of exploring structure-activity relationships and molecular interactions with biological targets. For instance, the addition of hydrogen-bonding acceptors in certain regions of related compounds has been shown to enhance binding affinity with enzyme targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume